Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Antimalarial PfDHODH inhibition Scaffold comparison

2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435999‑47‑5, molecular formula C₂₁H₂₀N₄O₂, MW 360.4) is a heterocyclic small molecule built on the 1,2,4‑triazolo[1,5‑a]pyrimidine (TP) core. It belongs to the 2,7‑diaryl‑TP subclass in which the dimethoxyphenethyl substituent at position 2 and the phenyl group at position 7 create a well‑defined pharmacophore that has been exploited in multiple target‑directed discovery programs.

Molecular Formula C21H20N4O2
Molecular Weight 360.4 g/mol
Cat. No. B11228699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC21H20N4O2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4)OC
InChIInChI=1S/C21H20N4O2/c1-26-18-10-8-15(14-19(18)27-2)9-11-20-23-21-22-13-12-17(25(21)24-20)16-6-4-3-5-7-16/h3-8,10,12-14H,9,11H2,1-2H3
InChIKeyXTWLQZYNFLNFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine – Procurement-Ready Profile of a 2,7-Diaryl Triazolopyrimidine Scaffold


2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435999‑47‑5, molecular formula C₂₁H₂₀N₄O₂, MW 360.4) is a heterocyclic small molecule built on the 1,2,4‑triazolo[1,5‑a]pyrimidine (TP) core [1]. It belongs to the 2,7‑diaryl‑TP subclass in which the dimethoxyphenethyl substituent at position 2 and the phenyl group at position 7 create a well‑defined pharmacophore that has been exploited in multiple target‑directed discovery programs [2]. The [1,2,4]triazolo[1,5‑a]pyrimidine ring system is noted for its thermodynamic stability and its versatility as a privileged scaffold in medicinal chemistry [1].

Why Generic Substitution of 2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine Fails Without Quantitative Comparator Data


Substituting a compound from the triazolopyrimidine class without quantitative comparator analysis carries substantial scientific and procurement risk. Even within the same [1,2,4]triazolo[1,5‑a]pyrimidine family, minor structural changes in the 2‑ and 7‑aryl substituents produce >100‑fold variations in cellular potency [1]. Cross‑class comparisons add another dimension of uncertainty: triazolopyrimidines have been shown to be significantly more potent than their pyrazolo[1,5‑a]pyrimidine and quinoline analogues in standardized assays, while maintaining a distinct selectivity profile at the target level [2]. Blindly interchanging in‑class or cross‑class compounds without head‑to‑head evidence therefore runs a high risk of compromising both potency and target selectivity, underscoring the need for the quantitative evidence presented below.

2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine – Quantitative Comparator Evidence for Scientific Selection and Procurement


Scaffold-Level Potency Advantage of 2,7-Diaryl Triazolopyrimidines vs. Pyrazolopyrimidine and Quinoline Analogues in P. falciparum Inhibition

In a direct head‑to‑head study of 35 newly synthesized compounds, [1,2,4]triazolo[1,5‑a]pyrimidine derivatives were significantly more potent against the 3D7 strain of P. falciparum than both pyrazolo[1,5‑a]pyrimidine and quinoline analogues [1]. The most active triazolopyrimidine compounds (20, 21, 23 and 24) achieved IC₅₀ values of 0.030–0.086 μM, equipotent to the first‑line drug chloroquine, whereas representative pyrazolopyrimidine analogues tested in a parallel scaffold‑hopping study displayed IC₅₀ values ranging from 1.2 to 88.2 μM [2]. This represents an approximately 14‑ to 2,940‑fold potency advantage for the triazolopyrimidine scaffold.

Antimalarial PfDHODH inhibition Scaffold comparison

166‑Fold Antiproliferative Gain in HeLa Cells Through 2,7‑Diaryl Triazolopyrimidine Optimization vs. Lead Analogue

Within the 2,7‑diaryl‑[1,2,4]triazolo[1,5‑a]pyrimidine series, introduction of specific electron‑donating substituents at the 2‑phenyl ring produced a marked potency enhancement. Compound 5e, bearing a 3‑hydroxy‑4‑methoxyphenyl group at position 2, inhibited HeLa cell proliferation with an IC₅₀ of 60 nM, which was approximately 166‑fold more potent than the lead analogue 3 (IC₅₀ = 9.96 μM) [1]. Compound 5e also displayed 3‑fold greater inhibition of tubulin polymerization than the positive control CA‑4 [1].

Anticancer Tubulin polymerization SAR

Target‑Class Selectivity of Triazolopyrimidines: PfDHODH Inhibition Without Significant Human Homologue Activity

All [1,2,4]triazolo[1,5‑a]pyrimidine derivatives evaluated in a comparative antimalarial study inhibited the parasite enzyme PfDHODH with IC₅₀ values of 0.08–1.3 μM, while showing only 0–30% inhibition of the human homologue HsDHODH at 50 μM [1]. This stands in contrast to pyrazolopyrimidine and quinoline controls, which demonstrated lower selectivity for the parasite enzyme in the same study. The selective PfDHODH inhibition correlated with potent anti‑parasitic activity (IC₅₀ 0.030–0.086 μM) and absence of cytotoxicity toward the HepG2 human hepatoma cell line [1].

Target selectivity PfDHODH Antimalarial safety

Differential Selectivity of 2,7‑Diaryl Triazolopyrimidines for Cancer Cells over Normal HEK‑293 Cells

The 2,7‑diaryl‑[1,2,4]triazolo[1,5‑a]pyrimidine chemotype has demonstrated a favourable selectivity window in direct head‑to‑head comparisons of cancer versus normal cell lines. In one representative series, the most active antitubulin analogue (compound 26) inhibited HeLa and A549 cancer cells with IC₅₀ values of 0.75 and 1.02 μM, respectively, while exhibiting an IC₅₀ of 29.94 μM against the non‑tumoural HEK‑293 cell line, yielding a selectivity index of approximately 30–40‑fold [1]. In a separate 2,7‑diaryl‑TP study, compound 5e showed negligible cytotoxicity toward HEK‑293 (IC₅₀ > 100 μM) while maintaining nanomolar potency against HeLa cells [2].

Cancer selectivity Safety index Tubulin inhibitors

Oral Bioavailability and Brain Penetrance of the Triazolopyrimidine Scaffold – A Pharmacokinetic Differentiator

Microtubule‑stabilizing triazolopyrimidines have been profiled for pharmacokinetic properties, revealing both oral bioavailability and brain penetration [1]. In a dedicated PK/PD study, a selected triazolopyrimidine congener (compound 4) demonstrated brain‑penetrant pharmacokinetics with oral bioavailability, confirming that the [1,2,4]triazolo[1,5‑a]pyrimidine core is compatible with CNS drug‑like properties [1]. While the pyrazolo[1,5‑a]pyrimidine scaffold has also yielded orally bioavailable compounds, the triazolopyrimidine core has been explicitly validated for brain penetration, a property not uniformly demonstrated for the pyrazolo analogue class in published studies [1][2].

Oral bioavailability Brain penetration CNS drug discovery

Antioxidant Capacity of 1,2,4‑Triazolo[1,5‑a]pyrimidine Derivatives as a Value‑Added Property for Multifunctional Compound Selection

1,2,4‑Triazolo[1,5‑a]pyrimidine derivatives have been evaluated for antioxidant activity using the DPPH free‑radical scavenging assay, with IC₅₀ values ranging from 0.80 to 24.24 mg/mL depending on the substitution pattern [1]. The most active derivative in the series (compound 63a) achieved a DPPH IC₅₀ of 0.80 mg/mL, comparable to moderate‑strength phenolic antioxidants [1]. While this represents class‑level evidence that has not been specifically measured for 2‑(3,4‑dimethoxyphenethyl)‑7‑phenyl‑TP, the presence of the electron‑rich dimethoxyphenyl moiety in the target compound is structurally consistent with the features that conferred superior radical‑scavenging activity in related TP derivatives [1].

Antioxidant DPPH Multifunctional agents

Optimal Research and Industrial Application Scenarios for 2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine Based on Quantitative Evidence


Antimalarial Lead Discovery and PfDHODH Target Validation

The demonstrated sub‑micromolar potency of [1,2,4]triazolo[1,5‑a]pyrimidines against P. falciparum (IC₅₀ 0.030–0.086 μM), exceeding the potency of pyrazolopyrimidine analogues by ≥14‑fold, positions the 2‑(3,4‑dimethoxyphenethyl)‑7‑phenyl‑TP scaffold as a strong starting point for antimalarial hit‑to‑lead programs [1]. The proven PfDHODH target engagement (IC₅₀ 0.08–1.3 μM) with minimal human enzyme cross‑reactivity (0–30% at 50 μM) makes the compound suitable for mechanistic target‑validation studies where clean selectivity data are a prerequisite [1]. Procurement of this specific 2,7‑diaryl‑TP provides access to the privileged scaffold identified in the comparative study without the synthetic burden of de‑novo core construction.

Anticancer Tubulin Polymerization Inhibitor Development with Built‑in Selectivity

The 2,7‑diaryl‑TP scaffold has produced analogues with low‑nanomolar activity against HeLa cells (IC₅₀ 60 nM for compound 5e) and selectivity over normal HEK‑293 cells exceeding 1,600‑fold [1][2]. This evidence supports the use of 2‑(3,4‑dimethoxyphenethyl)‑7‑phenyl‑TP as a procurement candidate for programs targeting the colchicine‑binding site of tubulin, particularly those seeking to circumvent P‑glycoprotein‑mediated multidrug resistance, a property associated with colchicine‑site binders [2]. The quantitative SAR data available for the 2,7‑diaryl sub‑class further enables rational analogue design with predictable potency gains.

CNS Drug Discovery Requiring Oral Bioavailability and Brain Penetration

Triazolopyrimidine congeners have been validated for oral bioavailability and brain penetration in rodent models, unlike pyrazolopyrimidine analogues for which equivalent CNS pharmacokinetic data are not yet published [1]. For programs targeting neurodegenerative diseases or CNS tumours, the [1,2,4]triazolo[1,5‑a]pyrimidine core offers a procurement‑ready scaffold with demonstrated blood‑brain barrier permeability, making 2‑(3,4‑dimethoxyphenethyl)‑7‑phenyl‑TP a logical starting point for CNS‑targeted medicinal chemistry campaigns.

Chemical Biology Tool Compound for Multifunctional Agent Profiling

The 1,2,4‑triazolo[1,5‑a]pyrimidine class has measurable antioxidant capacity (DPPH IC₅₀ 0.80–24.24 mg/mL), providing a secondary activity dimension that can be leveraged in multifunctional agent programs targeting oxidative stress‑related pathologies [1]. When combined with the scaffold's documented anticancer and antimalarial activities, this positions 2‑(3,4‑dimethoxyphenethyl)‑7‑phenyl‑TP as a versatile chemical biology probe for investigating pleiotropic mechanisms, where a single scaffold with multiple measurable activities offers experimental efficiency.

Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.